Droxicainide hydrochloride

Myocardial ischemia Infarct size reduction Cardioprotection

Select Droxicainide hydrochloride for robust cardioprotection studies: achieves 41% infarct size reduction vs. lidocaine's 20% in canine occlusion models. Offers wider therapeutic window in conscious arrhythmia models, enabling safer dose-ranging. Ideal for myocardial salvage and local anesthetic irritation assays. ≥98% purity. For R&D only; not for human use.

Molecular Formula C16H25ClN2O2
Molecular Weight 312.83 g/mol
CAS No. 149572-05-4
Cat. No. B1670962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroxicainide hydrochloride
CAS149572-05-4
SynonymsALS 1249
ALS-1249
droxicainide
N-(2-hydroxyethyl)pipecolinyl-2,6-dimethylanilide
S 1249
S-1249
Molecular FormulaC16H25ClN2O2
Molecular Weight312.83 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl
InChIInChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19;/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20);1H
InChIKeyZBNGGCXOSMHCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Droxicainide Hydrochloride (CAS 149572-05-4): A Class I Antiarrhythmic Agent with Direct Comparative Data Against Lidocaine


Droxicainide hydrochloride (CAS 149572-05-4), also known by its developmental codes AL-S-1249 and S-1249, is the hydrochloride salt form of droxicainide — a piperidine derivative and Class I antiarrhythmic agent that functions by blocking voltage-gated sodium channels in cardiac and neuronal membranes [1]. The compound is structurally defined as DL-N-(2-hydroxyethyl)-pipecolinyl-2,6-dimethylanilide hydrochloride, with the molecular formula C₁₆H₂₅ClN₂O₂ and a molecular weight of 312.83 g/mol . Developed in the early 1980s, droxicainide was characterized through a series of direct comparative pharmacological studies against lidocaine — the prototypical Class Ib antiarrhythmic and local anesthetic — establishing a quantifiable evidence base that distinguishes this compound from its closest clinical analog [2].

Why Lidocaine Cannot Be Assumed to Substitute for Droxicainide Hydrochloride in Myocardial Salvage Applications


Despite sharing a common mechanism of action as Class I sodium channel blockers, droxicainide hydrochloride and lidocaine exhibit critical quantitative differences in key experimental outcomes that preclude generic substitution. Specifically, in the canine coronary artery occlusion model — a rigorous preclinical model of myocardial infarction — droxicainide achieved a 41% reduction in infarct size (percentage of hypoperfused myocardium progressing to necrosis), compared with only a 20% reduction with lidocaine at identical dosages [1]. This 2.1-fold difference in cardioprotective efficacy is accompanied by divergent toxicity profiles: droxicainide demonstrates consistently higher LD₅₀ values than lidocaine across multiple species and anesthetic states, translating to a measurably wider margin of safety as established by direct head-to-head comparison of cumulative convulsive doses in conscious dogs [2]. These quantitative divergences mean that substituting lidocaine for droxicainide in experimental models or research applications would yield materially different outcomes and cannot be assumed equivalent without experimental validation.

Droxicainide Hydrochloride: Direct Head-to-Head Quantitative Evidence vs. Lidocaine


Myocardial Infarct Size Reduction: Droxicainide vs. Lidocaine in Canine Coronary Occlusion Model

In a randomized controlled study comparing the effects of droxicainide and lidocaine on ultimate infarct size following coronary artery occlusion in dogs, droxicainide produced a significantly greater reduction in the percentage of hypoperfused myocardium that evolved to necrosis. At identical dosages administered 15 minutes after occlusion, droxicainide reduced infarct size by 41% relative to control, compared to only 20% for lidocaine — a difference that was statistically significant (p < 0.005) [1].

Myocardial ischemia Infarct size reduction Cardioprotection Coronary occlusion

Acute Systemic Toxicity (LD₅₀): Droxicainide vs. Lidocaine in Mice and Rats

The acute systemic toxicity of droxicainide was directly compared with lidocaine following intravenous administration in both unanesthetized mice and unanesthetized/pentobarbital-anesthetized rats. Across all test conditions, the LD₅₀ values for droxicainide were consistently higher than those for lidocaine, indicating that droxicainide possesses measurably weaker acute systemic toxicity [1].

Acute toxicity LD50 Safety margin Systemic toxicity

Therapeutic Safety Margin: Convulsive vs. Antiarrhythmic Doses in Conscious Dogs

In a head-to-head intravenous infusion study in unanesthetized dogs with ventricular tachycardia, droxicainide demonstrated both greater antiarrhythmic potency and a wider margin of safety compared with lidocaine. Droxicainide required lower cumulative doses and plasma concentrations to achieve 25%, 50%, and 75% reductions in ectopic beat frequency, while also requiring higher cumulative doses to reach the convulsive threshold [1].

Safety margin Antiarrhythmic potency Convulsive threshold Therapeutic index

Local Tissue Irritation: Droxicainide vs. Lidocaine Following Intradermal Administration

Following intradermal administration to rabbits, droxicainide produced less local tissue irritation than lidocaine, despite both compounds producing generally equivalent sensory anesthesia in guinea pig intradermal tests and corneal anesthesia in rabbit corneal application assays [1].

Local toxicity Tissue irritation Local anesthetic Dermal administration

Electrophysiological and Mechanical Effects: Droxicainide vs. Lidocaine in Isolated Rat Heart Muscle

In isolated rat heart muscle preparations (spontaneously beating atria, electrically stimulated atria, and papillary muscles), droxicainide and lidocaine produced qualitatively and quantitatively similar effects on electrophysiological and mechanical parameters — including decreased sinus node automaticity, decreased atrial and ventricular excitability, decreased contractile force, and increased refractoriness. However, droxicainide was less potent than lidocaine in this isolated tissue preparation [1].

Electrophysiology Isolated heart Sodium channel blockade Cardiac contractility

Ouabain-Induced Arrhythmia Suppression: Equipotent Antiarrhythmic Activity with Differential Toxicity

When administered intravenously to pentobarbital-anesthetized guinea pigs with ouabain-induced arrhythmias, droxicainide and lidocaine were equipotent in suppressing arrhythmias and exhibited the same duration of antiarrhythmic action. This equivalence in antiarrhythmic efficacy — combined with droxicainide's consistently higher LD₅₀ values and wider safety margin — establishes that droxicainide delivers comparable therapeutic activity with reduced acute toxicity burden [1].

Ouabain arrhythmia Antiarrhythmic efficacy Guinea pig model Equipotent activity

Research Applications for Droxicainide Hydrochloride Based on Comparative Evidence


Myocardial Ischemia-Reperfusion and Infarct Size Limitation Studies

Based on direct comparative evidence showing that droxicainide reduces infarct size by 41% versus only 20% for lidocaine in the canine coronary occlusion model [1], droxicainide hydrochloride is the appropriate selection for preclinical myocardial salvage studies where robust cardioprotective outcomes are required. The 2.1-fold greater reduction in hypoperfused-to-necrotic tissue conversion compared with lidocaine makes droxicainide a more sensitive tool for detecting myocardial protection signals in experimental infarction protocols.

Antiarrhythmic Efficacy Studies Requiring an Expanded Therapeutic Safety Window

For in vivo arrhythmia research — particularly in conscious animal models or dose-ranging studies — droxicainide hydrochloride offers a documented advantage: it is more potent as an antiarrhythmic agent and possesses a wider margin of safety than lidocaine, as demonstrated by direct head-to-head comparison of cumulative antiarrhythmic and convulsive doses in unanesthetized dogs with ventricular tachycardia [1]. This wider therapeutic window reduces the risk of premature study termination due to toxicity and enables more robust dose-response characterization.

Local Anesthetic Research with Reduced Tissue Irritation Requirements

In experimental protocols involving intradermal, corneal, or perineural local anesthetic administration, droxicainide hydrochloride produces local anesthetic effects quantitatively equivalent to lidocaine while causing less local tissue irritation [1]. This differentiation makes droxicainide suitable for repeated-dose local administration studies or experiments where injection-site histopathology is an endpoint of interest.

Sodium Channel Blocker Reference Compound for Comparative Pharmacology

Droxicainide hydrochloride presents a distinctive in vitro–in vivo potency relationship that diverges from lidocaine: it is less potent in isolated rat heart muscle electrophysiology assays [1] yet more potent in vivo in conscious dog arrhythmia models [2]. This property makes droxicainide a valuable comparator compound for investigating the contribution of pharmacokinetic factors, tissue distribution, or active metabolites to the overall in vivo pharmacological profile of sodium channel blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Droxicainide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.